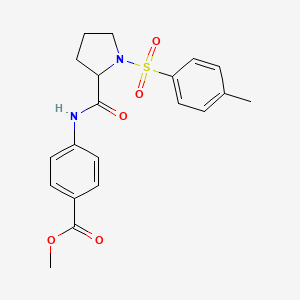![molecular formula C20H19F4NO2 B2819069 (E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine CAS No. 338401-23-3](/img/structure/B2819069.png)
(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a fluorophenyl group, a trifluoromethyl group, and an ethoxy group. These groups are likely to influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the fluorine atoms, which could cause the molecule to have a polar nature. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which could make the compound reactive. Additionally, the presence of the ethoxy group could make the compound susceptible to reactions involving nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of fluorine atoms could increase the compound’s polarity, potentially making it more soluble in polar solvents .科学的研究の応用
Metabolic Fate and Environmental Impact
Metabolic Pathways and Toxicological Effects : The metabolic fate of compounds such as amitriptyline and its derivatives has been extensively studied, providing insights into oxidative metabolism and the production of various metabolites. Such studies highlight the importance of understanding the metabolic pathways and potential toxicological effects of chemical compounds on both humans and the environment (Breyer-Pfaff, 2004).
Environmental Presence and Effects on Marine Biota : Research on the presence of chemical compounds in the environment and their effects on marine biota emphasizes the need for careful consideration of the environmental impact of chemical releases. Studies have shown that compounds such as ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane have been detected in water samples, sediments, and marine organisms, suggesting potential risks to aquatic ecosystems and human health due to bioaccumulation (da Silva et al., 2021).
Analytical Techniques and Biodegradation
Analytical Methods for Compound Detection : The development and optimization of analytical methods for the detection and quantification of chemical compounds, including biogenic amines and their metabolites in biological matrices, foodstuff, and beverages, are crucial for understanding their distribution, metabolism, and potential effects. Techniques such as liquid and gas chromatography coupled with mass spectrometry have been highlighted for their sensitivity and specificity (Teunissen et al., 2010).
Biodegradation and Environmental Removal : Studies on the biodegradation of aromatic compounds by microorganisms like Escherichia coli and Pseudomonas species offer insights into the natural processes that can mitigate the environmental impact of chemical pollutants. These studies provide a basis for engineering microbial systems for the effective removal of harmful compounds from the environment (Díaz et al., 2001); (Luengo & Olivera, 2020).
将来の方向性
特性
IUPAC Name |
(E)-1-[2-(4-fluorophenyl)cyclopropyl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO2/c1-13(18-12-19(18)14-5-7-16(21)8-6-14)25-27-10-9-26-17-4-2-3-15(11-17)20(22,23)24/h2-8,11,18-19H,9-10,12H2,1H3/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMICIGMHQXQP-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCCOC1=CC=CC(=C1)C(F)(F)F)C2CC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCCOC1=CC=CC(=C1)C(F)(F)F)/C2CC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
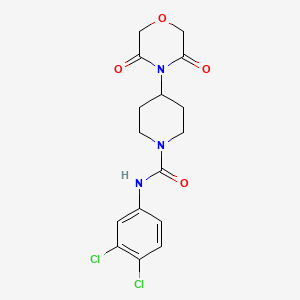
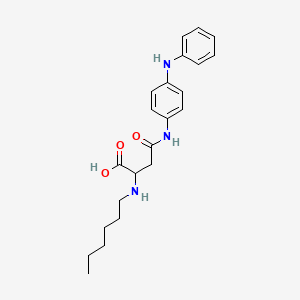
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2818992.png)
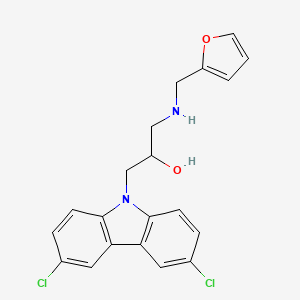
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818994.png)
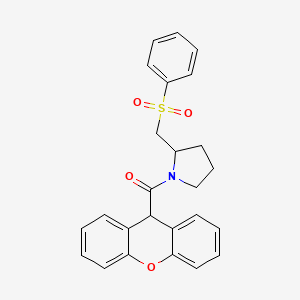
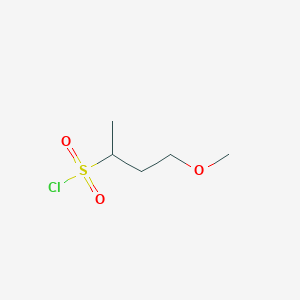
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2818998.png)

![1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine](/img/structure/B2819000.png)

![4-CHLORO-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B2819004.png)
![3-Bromo-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2819008.png)
